molecular formula C10H13NO4S2 B14896131 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B14896131
M. Wt: 275.3 g/mol
InChI Key: FTPSGTUSHZYWHN-UHFFFAOYSA-N
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Description

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a sulfamoyl group attached to a cyclopropylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbon sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.

    Substitution with the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, where a sulfonamide is reacted with the thiophene ring.

    Attachment of the Cyclopropylmethyl Moiety: The cyclopropylmethyl group can be attached through alkylation reactions, using cyclopropylmethyl halides as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(n-(Cyclopropylmethyl)sulfamoyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.

    5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylfuran-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. Additionally, the combination of the sulfamoyl group and the cyclopropylmethyl moiety provides distinct steric and electronic characteristics that can affect its interactions with biological targets.

Properties

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

5-(cyclopropylmethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H13NO4S2/c1-6-4-8(16-9(6)10(12)13)17(14,15)11-5-7-2-3-7/h4,7,11H,2-3,5H2,1H3,(H,12,13)

InChI Key

FTPSGTUSHZYWHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NCC2CC2)C(=O)O

Origin of Product

United States

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